Enantiomeric Discrimination: L-(-)-Neopterin as the Non-Endogenous Stereoisomer
L-(-)-Neopterin (CAS 2277-43-2) and D-(+)-neopterin (CAS 2009-64-5) are distinct enantiomers with fundamentally different biological origins. D-(+)-neopterin is the endogenous form produced by human monocytes/macrophages upon IFN-γ stimulation and serves as the established biomarker for Th1-type cellular immune activation [1]. The L-(-)-enantiomer is a synthetic stereoisomer that is not endogenously produced in humans. The FDA Substance Registration System assigns distinct UNII codes to these stereoisomers: UNII 9PLD60N7SO for D-(+)-neopterin (CAS 2009-64-5) [2] and a separate UNII for L-(-)-neopterin . This stereochemical distinction has direct procurement implications: researchers requiring the endogenous biomarker standard must procure D-(+)-neopterin (CAS 2009-64-5), while L-(-)-neopterin (CAS 2277-43-2) serves as a non-endogenous reference for enantiomer discrimination studies and analytical method specificity validation .
| Evidence Dimension | Biological origin and stereochemical identity |
|---|---|
| Target Compound Data | L-erythro stereoisomer; CAS 2277-43-2; synthetic enantiomer; not endogenously produced in humans |
| Comparator Or Baseline | D-(+)-neopterin; CAS 2009-64-5; endogenous human biomarker produced by IFN-γ-stimulated monocytes/macrophages |
| Quantified Difference | Distinct enantiomers with separate CAS numbers and FDA UNII codes; fundamentally different biological origins |
| Conditions | Stereochemical configuration (L-erythro vs. D-erythro); IUPAC nomenclature: 2-amino-6-[(1R,2S)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one (L-(-)-neopterin) vs. 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one (D-(+)-neopterin) |
Why This Matters
Procurement of L-(-)-neopterin instead of D-(+)-neopterin for clinical biomarker studies would yield data that cannot be interpreted against established clinical reference ranges, as the endogenous form is exclusively the D-(+)-enantiomer.
- [1] Murr C, et al. Neopterin as a marker for immune system activation. Curr Drug Metab. 2002;3(2):175-187. View Source
- [2] U.S. Food and Drug Administration. UNII: 9PLD60N7SO - NEOPTERIN (D-(+)-Neopterin). FDA Substance Registration System. View Source
